

Enzymes Acting on Dihydrocaffeoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: Dihydrocaffeoyl-CoA

Cat. No.: B15598299

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This technical guide provides an in-depth overview of the enzymes known to utilize **Dihydrocaffeoyl-CoA** as a substrate, with a primary focus on Hydrocaffeoyl-CoA:caffeate CoA transferase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biochemical pathways and workflows.

Core Enzyme Profile: Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA)

Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA), with EC number 2.8.3.23, is a key enzyme identified in the anaerobic acetogenic bacterium *Acetobacterium woodii*.^[1] This enzyme plays a crucial role in an energy-conserving metabolic loop during the process of caffeate respiration.^{[2][3]}

Catalytic Activity and Metabolic Function

CarA catalyzes the transfer of a Coenzyme A (CoA) moiety from hydrocaffeoyl-CoA (**dihydrocaffeoyl-CoA**) to caffeate.^{[2][4]} This reaction is a critical step in an energy-saving pathway where the CoA is recycled to activate incoming caffeate molecules without the expenditure of ATP.^{[2][3]} The overall reaction is as follows:



This transferase activity is part of a larger metabolic pathway in *A. woodii* known as caffeate respiration, where caffeate is ultimately reduced.[\[2\]](#)[\[3\]](#)

Quantitative Data

The kinetic parameters of CarA from *Acetobacterium woodii* have been determined, providing valuable insights into its catalytic efficiency and substrate affinity.

Parameter	Substrate	Value	Source
K _m	Hydrocaffeoyl-CoA	8 ± 2 μM	[2] [5]
K _m	Caffeate	75 ± 5 μM	[2] [5]
V _{max}	-	125 μmol/min/mg	[6]
k _{cat}	Caffeate	120 s ⁻¹	[1] [6]
Optimum pH	-	7.5	[1]
Optimum Temperature	-	40°C	[1]

Substrate Specificity

CarA exhibits a degree of substrate promiscuity for the CoA acceptor. While its primary substrate is caffeate, it can also utilize p-coumarate and ferulate.[\[2\]](#)[\[7\]](#) However, it shows no activity with cinnamate, sinapate, or p-hydroxybenzoate as the CoA acceptor.[\[2\]](#)[\[5\]](#) Importantly, acetyl-CoA and butyryl-CoA cannot serve as CoA donors for this enzyme.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Assay of Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA) Activity

This spectrophotometric assay is used to determine the activity of purified CarA by monitoring the formation of caffeoyl-CoA.

Principle: The formation of caffeoyl-CoA is followed by measuring the increase in absorbance at 346 nm ($\epsilon = 18 \text{ mM}^{-1} \text{ cm}^{-1}$).[\[4\]](#)[\[8\]](#)

Materials:

- Purified CarA-His6 enzyme
- 100 mM Potassium Phosphate (KPi) buffer, pH 7.5
- Caffeate solution (250 μ M final concentration)
- Hydrocaffeoyl-CoA solution (45 μ M final concentration)
- Quartz cuvettes
- Spectrophotometer capable of measuring absorbance at 346 nm

Procedure:

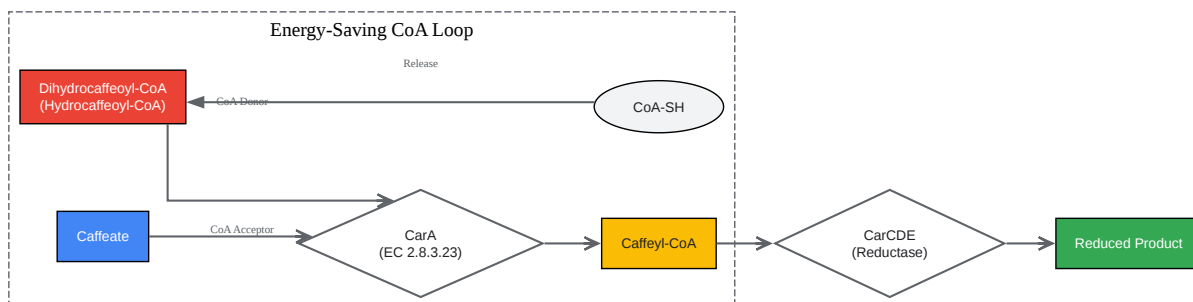
- Prepare the assay mixture by adding 1 ml of 100 mM KPi buffer (pH 7.5) to a quartz cuvette.
- Add the purified CarA-His6 enzyme to the cuvette (e.g., 0.15 μ g).[\[4\]](#)[\[7\]](#)
- Add 250 μ M of caffeate to the mixture.[\[4\]](#)
- Initiate the reaction by adding 45 μ M of hydrocaffeoyl-CoA.[\[4\]](#)
- Immediately begin monitoring the increase in absorbance at 346 nm at 40°C.[\[4\]](#)
- The rate of caffeoyl-CoA formation can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of caffeoyl-CoA.

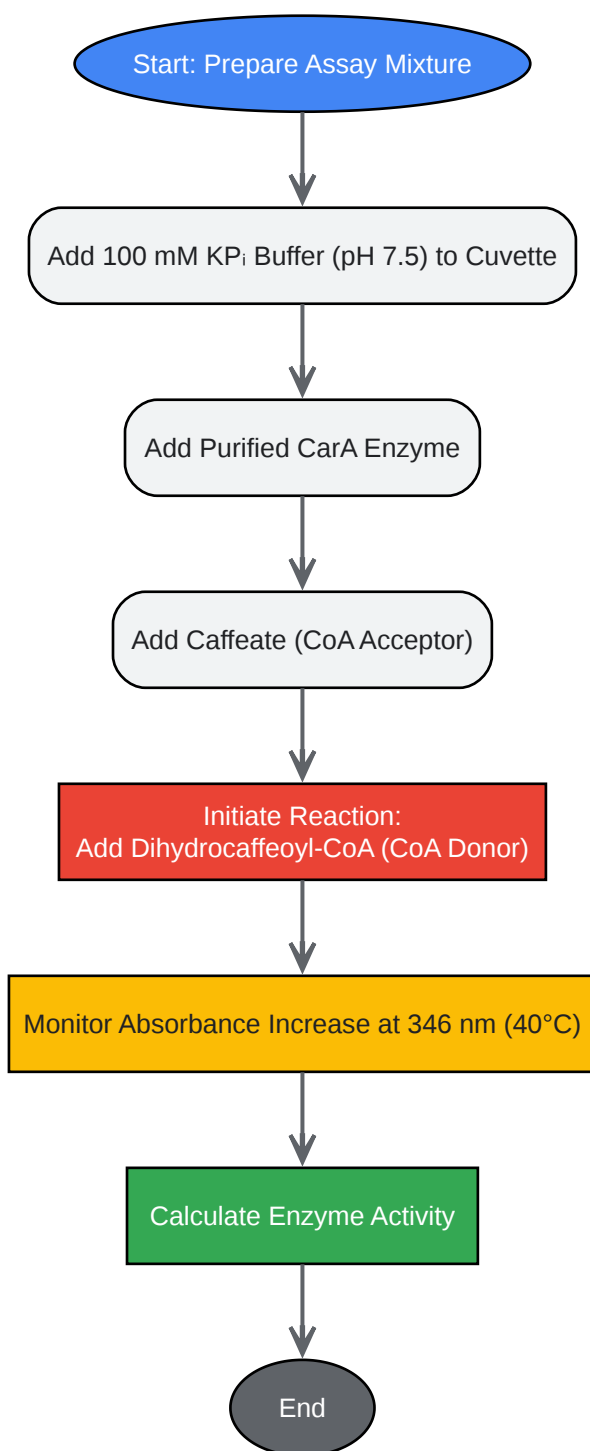
Control Experiments:

- A reaction mixture without the enzyme should be run to ensure no non-enzymatic reaction occurs.[\[4\]](#)
- A reaction mixture without the CoA acceptor (caffeate) should be included to confirm substrate dependency.[\[4\]](#)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway involving **Dihydrocaffeoyl-CoA** and the experimental workflow for the CarA assay.





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